9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one
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Overview
Description
The compound 9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one is a complex organic molecule with significant importance in various scientific fields It is characterized by its unique structure, which includes a purine base attached to a thiolan ring with multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiolan ring: This can be achieved through cyclization reactions involving dihydroxy compounds and suitable thiolating agents.
Attachment of the purine base: The purine base is introduced through nucleophilic substitution reactions, where the thiolan ring acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Comparison with Similar Compounds
9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one: can be compared with other similar compounds, such as:
8-methoxyguanosine: Similar in structure but with a methoxy group at the 8-position of the purine base.
Guanosine: Lacks the thiolan ring and has a different hydroxylation pattern.
Inosine: Contains a hypoxanthine base instead of a purine base.
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N4O4S |
---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7?,10-/m1/s1 |
InChI Key |
HJYJLNGDBFAKPJ-PKJMTWSGSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3C([C@H]([C@H](S3)CO)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(S3)CO)O)O |
Origin of Product |
United States |
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